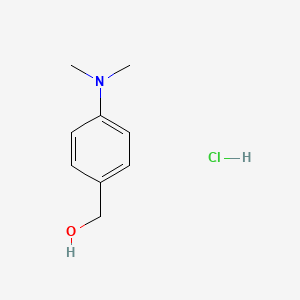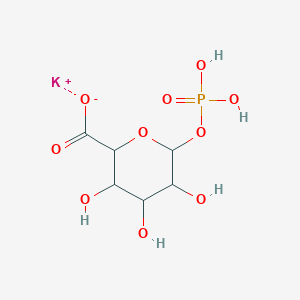
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a difluoromethyl group and a methyl-imidazolyl group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with Aniline: The final step involves coupling the synthesized imidazole derivative with an aniline derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 3-(Chloromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 3-(Bromomethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
Uniqueness
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline stands out due to its difluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
属性
分子式 |
C11H11F2N3 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-4-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H11F2N3/c1-7-5-16(6-15-7)10-3-2-8(14)4-9(10)11(12)13/h2-6,11H,14H2,1H3 |
InChI 键 |
IEISHRBJRIGJIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)

![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)



![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)

![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)

![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

